molecular formula C38H32OP2Si B13181522 Sixantphos CAS No. 166330-11-6

Sixantphos

Cat. No.: B13181522
CAS No.: 166330-11-6
M. Wt: 594.7 g/mol
InChI Key: OXVURNFPSRBLKA-UHFFFAOYSA-N
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Description

Sixantphos is a diphosphine ligand belonging to the xantphos family, which is renowned in catalytic research for its rigid backbone and wide natural bite angle. These ligands are instrumental in homogeneous catalysis, where the bite angle significantly influences the activity and selectivity of transition metal catalysts . Compounds like this compound are particularly valuable in various cross-coupling reactions and cycloadditions, often involving nickel and other late-transition metal complexes . The xanthene skeleton provides a stable framework, and variations in the bridgehead substituents allow for fine-tuning of electronic properties and steric profile to optimize catalytic performance . This product is intended for use in controlled laboratory research settings. For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

166330-11-6

Molecular Formula

C38H32OP2Si

Molecular Weight

594.7 g/mol

IUPAC Name

(4-diphenylphosphanyl-10,10-dimethylbenzo[b][1,4]benzoxasilin-6-yl)-diphenylphosphane

InChI

InChI=1S/C38H32OP2Si/c1-42(2)35-27-15-25-33(40(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(35)39-38-34(26-16-28-36(38)42)41(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3

InChI Key

OXVURNFPSRBLKA-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

Research Findings and Catalytic Applications of Sixantphos

Established Synthetic Routes for this compound Frameworks

Established synthetic routes for xanthene-based ligands like Xantphos typically involve the directed lithiation of the xanthene backbone, followed by reaction with a chlorophosphine rsc.orgwikipedia.org. For this compound, which features a dimethylsilyl bridge, the synthesis involves the preparation of 4,8-bis(sec-phosphines) of rac-6,12-methano-12H-dibenzo[l,3]dioxocins and their conversion into doubly chelating phosphines through the elaboration of each sec-phosphine functionality into the corresponding di(R)phosphinopropyl derivatives (R= Ph, Cy) researchgate.net. Another approach for related ligands involves the lithiation of the backbone using sec-butyllithium/TMEDA and subsequent treatment with a chlorophosphine wgtn.ac.nz.

The synthesis of the this compound framework specifically involves a dimethylsilyl group bridging the two aromatic rings homkat.nl. This contrasts with Xantphos, which has a dimethylmethylene bridge homkat.nl. The synthetic strategy for this compound involves building this specific silicon-containing core structure before or during the introduction of the phosphine (B1218219) groups researchgate.net.

Targeted Synthesis of this compound Derivatives with Tunable Steric and Electronic Characteristics

Targeted synthesis of this compound derivatives focuses on modifying the ligand's structure to fine-tune its steric and electronic properties, which are crucial for optimizing catalytic performance mdpi.comnih.gov. This can involve altering the phosphine substituents or introducing modifications to the xanthene-like backbone chemrxiv.org. The ability to control these properties allows for the design of ligands for specific catalytic transformations mdpi.comchemrxiv.org.

Preparation of Phosphine Functionalities on this compound Scaffolds

The introduction of phosphine functionalities onto the this compound scaffold is a key step in the ligand synthesis. For xanthene-based ligands, this is commonly achieved by reacting the lithiated backbone with chlorophosphines, such as chlorodiphenylphosphine (B86185) (Ph₂PCl) rsc.orgwikipedia.org. The synthesis of this compound involves the conversion of sec-phosphine functionalities on the methanodibenzodioxocin scaffold into di(R)phosphinopropyl derivatives researchgate.net. The nature of the phosphine substituents (R groups) directly impacts the steric and electronic properties of the resulting ligand chemrxiv.org. For example, using diisopropylphosphine (B1583860) substituents, as in (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine, introduces strong σ-donor and weak π-acceptor properties . The preparation of phosphines generally can involve methods like the reaction of organometallic compounds with halophosphines, the reaction of metal phosphides with alkyl halides, reduction of phosphorus compounds, and hydrophosphination beilstein-journals.org.

Modular Synthetic Strategies for this compound Libraries

Modular synthetic strategies are employed to create libraries of this compound derivatives with diverse steric and electronic profiles researchgate.netCurrent time information in Bangalore, IN.. This involves synthesizing the core this compound scaffold or a related precursor and then utilizing flexible synthetic steps to introduce variations, particularly at the phosphine centers researchgate.netCurrent time information in Bangalore, IN.. This modular approach allows for the rapid generation of a range of ligands, which can then be screened for activity in various catalytic reactions nih.govyork.ac.ukmdpi.com. The synthesis of tetraphosphine ligands based on methanodibenzodioxocin scaffolds, which are related to this compound, exemplifies a modular approach where chelating arms are available to coordinate to metal centers researchgate.net. Similarly, the synthesis of diphosphonite ligands based on rigid backbones, including xanthene, utilizes a modular methodology starting from commercially available materials uu.nl. The ability to introduce different substituents on the phosphine atoms allows for the control of electronic and steric properties chemrxiv.org.

Coordination Chemistry of Sixantphos Metal Complexes

Fundamental Coordination Modes and Structural Dynamics of Sixantphos

This compound exhibits remarkable flexibility in its coordination to metal centers, primarily adopting bidentate or tridentate configurations. This versatility is crucial for stabilizing metallic species across different oxidation states and geometries, and for creating vacant coordination sites necessary for catalytic turnovers.

The most common coordination mode for this compound is as a chelating bidentate ligand, binding to a metal center through its two phosphorus atoms (κ²-P,P). The rigid xanthene-type backbone enforces a wide natural bite angle, a key characteristic of this ligand class. While the precise bite angle for a this compound complex is determined by the specific metal and its coordination sphere, related Xantphos (B1684198) ligands show calculated bite angles ranging from 108.7° to over 127°, with the steric bulk of substituents on the phosphorus atoms playing a significant role. wgtn.ac.nz This large and somewhat rigid bite angle allows this compound to span both cis and trans positions in square planar or octahedral geometries, a feat not achievable by diphosphines with smaller, more flexible backbones. wgtn.ac.nz

For instance, in square planar d⁸ complexes, such as those with Rh(I) or Pd(II), this compound can promote the formation of complexes with unusual geometries. The coordination with platinum(0) has been shown to produce mixtures of [Pt(t-Bu-sixantphos)] and [Pt(t-Bu-sixantphos)(nb)] (where nb is norbornene), demonstrating the ligand's ability to stabilize different coordination numbers. wgtn.ac.nz The structural dynamics of these complexes can involve a "flipping" motion of the heterocyclic backbone, a fluxional process that can be studied by variable-temperature NMR spectroscopy.

A defining feature of this compound and related ligands is the ability of the heteroatom in the backbone—in this case, the oxygen of the silaxanthene core—to participate in coordination. This results in a tridentate, pincer-type binding mode (κ³-P,O,P), where the ligand occupies three coordination sites, typically in a meridional fashion. researchgate.netcore.ac.ukwhiterose.ac.uk This coordination mode has been well-documented for various transition metals, including rhodium, ruthenium, and iridium. wgtn.ac.nzresearchgate.net

This P,O,P-coordination is often hemilabile. researchgate.netcore.ac.uk The metal-oxygen bond is typically weaker than the metal-phosphorus bonds and can reversibly dissociate. core.ac.uk This process opens a vacant coordination site on the metal, which is a critical step in many catalytic cycles, allowing for substrate binding and subsequent transformation. researchgate.net The fac/mer isomerism of the pincer ligand can also influence reactivity; for example, irreversible isomerization from a fac to a mer geometry has been observed in some systems, with the different isomers displaying distinct catalytic activities. whiterose.ac.uk The formation of these pincer complexes can be induced by the reaction conditions, such as the use of polar solvents which can facilitate the dissociation of an anionic ligand (e.g., chloride) to allow for the coordination of the backbone oxygen atom. wgtn.ac.nz

Ortho-metalation, a specific type of cyclometalation, is an intramolecular C-H activation process where the metal center activates a C-H bond on an ortho-position of an aryl substituent on one of the phosphine (B1218219) groups. nih.gov This activation leads to the formation of a stable metallacycle and a formal oxidation of the metal center. This pathway is a known reactivity mode for complexes containing Xantphos-type ligands, including this compound.

The efficacy of this C-H bond breaking is often the rate-limiting step in catalytic cycles and is highly dependent on the steric and electronic properties of the substrate and ligands. nih.gov For example, rhodium complexes supported by Xantphos ligands have been shown to undergo ketone-directed C-H activation. acs.org In a different manifestation of this reactivity, P-C bond activation has been observed in {Rh(xantphos)}-based systems in the presence of amine-boranes, leading to the formation of phosphido-bridged dimeric complexes. These cyclometalated species can be highly active catalysts themselves.

Investigation of this compound Coordination with Transition Metals

The versatile coordination modes of this compound have been explored with a variety of transition metals, with a particular focus on those relevant to catalysis, such as metals from Group 7 and Group 9.

Detailed experimental studies on the coordination of this compound specifically with rhenium are not extensively reported in the surveyed literature. However, the well-established chemistry of rhenium allows for predictions of its likely coordination behavior. Rhenium commonly forms stable octahedral complexes, particularly with the {Re(CO)₃}⁺ core in its +1 oxidation state. These fragments readily bind to bidentate and tridentate ligands.

Based on its behavior with other metals, this compound would be expected to coordinate to a rhenium center in either a bidentate κ²-P,P fashion or a tridentate κ³-P,O,P pincer mode. High coordination number rhenium polyhydride complexes are also known to exhibit dynamic processes and accommodate bulky phosphine ligands, suggesting that this compound could stabilize such species. nih.gov The formation of seven- or eight-coordinate rhenium complexes with this compound is also conceivable, given rhenium's propensity for high coordination numbers. nih.govnih.gov

The coordination chemistry of this compound and its analogues with rhodium is well-developed. wgtn.ac.nzacs.org Rhodium(I) precursors readily react with this compound to form square planar complexes. For example, [Rh(t-Bu-xantphos)Cl] complexes, where the ligand is bidentate, have been synthesized. wgtn.ac.nz These species are often air-sensitive and can react with small molecules, leading to changes in the ligand's coordination mode. wgtn.ac.nz

Reaction with H₂ can lead to oxidative addition to form octahedral Rh(III) dihydride complexes, such as [Rh(t-Bu-xantphos-κ³P,O,P)Cl(H)₂], where the ligand adopts a tridentate pincer conformation to stabilize the higher oxidation state. wgtn.ac.nz In contrast, reaction with carbon monoxide often yields Rh(I) dicarbonyl species where the ligand remains bidentate. wgtn.ac.nz The choice of reaction partner and conditions can thus be used to control the coordination mode of the ligand.

Cationic Rh(I) complexes can be generated, which serve as precursors for catalytic applications. For instance, halide abstraction from a precursor in the presence of an alkyne can yield complexes like mer-[Rh(κ³-P,O,P-Xantphos)(η²-PhCCPh)][BArᶠ₄], which acts as a source of the [Rh(Xantphos)]⁺ fragment for C-H and C-S activation reactions. acs.org The structural parameters of these complexes provide insight into the ligand's influence; rhodium complexes with t-Bu-substituted Xantphos ligands can exhibit a slightly distorted square-pyramidal geometry. nih.gov

Interactive Data Table: Selected NMR Spectroscopic Data for Rhodium-Xantphos Type Complexes

The following table summarizes key Nuclear Magnetic Resonance (NMR) data for representative rhodium complexes featuring Xantphos-type ligands, illustrating the electronic environment of the phosphorus and hydride nuclei in different coordination modes.

Compound31P{1H} NMR (δ, ppm)1H NMR (Hydride, δ, ppm)J-Coupling (Hz)
[Rh(Me)(SF₃)(tBuxanPOP)][SF₅] (at 193 K)AB patternN/A¹J(Pa,Rh) = 103.3, ¹J(Pb,Rh) = 95.5, ²J(Pa,Pb) = 292.0, ³J(Pa,Fa') = 28.4, ³J(Pb,Fa') = 37.1 nih.gov
[Rh(t-Bu-sixantphos-κ³P,O,P)Cl(H)₂]Not specifiedNot specifiedJ(Rh,H) for the hydride trans to the oxygen atom is largest for the t-Bu-sixantphos ligand compared to t-Bu-thixantphos and t-Bu-xantphos analogues, indicating a weaker trans influence of the this compound oxygen donor. wgtn.ac.nz
[Rh(F)(Cl)(SF₂)(tBuxanPOP)][SF₅]Doublet of tripletsN/A¹J(F,Rh) = 239, ²J(F,P) = 11 nih.gov

Coordination Behavior with Group 10 Metals (e.g., Palladium, Platinum)

The coordination chemistry of this compound and its derivatives with Group 10 metals is characterized by the ligand's large bite angle and electronic properties, which facilitate the formation of unique complex geometries. The silicon bridge in the this compound backbone influences the ligand's flexibility and the resulting coordination sphere around the metal center.

This compound derivatives, particularly those with bulky tert-butyl substituents on the phosphorus atoms (t-Bu-Sixantphos), readily form complexes with palladium(II) and platinum(II). wgtn.ac.nz The synthesis of general [M(t-Bu-xantphos)Cl₂] type complexes, where M is Pd or Pt, has been accomplished, and these complexes exclusively exhibit trans coordination of the diphosphine ligand. wgtn.ac.nz This preference for a trans geometry is a direct consequence of the ligand's large P-M-P bite angle, which is sterically demanding and disfavors the formation of typical cis-square planar complexes. wgtn.ac.nzresearchgate.net

In polar solvents, a notable transformation occurs with the platinum(II) dichloride complexes. One of the chloride ligands dissociates, allowing the central oxygen atom of the xanthene backbone to coordinate to the metal center. This results in the formation of a cationic pincer complex, [Pt(t-Bu-xantphos-κP,O,P')Cl]⁺. wgtn.ac.nz The analogous palladium pincer complexes, [Pd(t-Bu-xantphos-κP,O,P')Cl]⁺, can be synthesized by reacting the dichloride precursors with a salt like NH₄PF₆ to abstract a chloride ligand. wgtn.ac.nz

Table 1: Selected Palladium(II) and Platinum(II) Complexes of a this compound Derivative (t-Bu-Sixantphos)

Complex FormulaMetalCoordination ModeKey FeatureReference
[Pd(t-Bu-Sixantphos)Cl₂]Palladium(II)Bidentate (P,P)Exclusive trans-coordination wgtn.ac.nz
[Pt(t-Bu-Sixantphos)Cl₂]Platinum(II)Bidentate (P,P)Exclusive trans-coordination wgtn.ac.nz
[Pd(t-Bu-Sixantphos-κP,O,P')Cl]⁺Palladium(II)Tridentate (P,O,P)Cationic pincer complex wgtn.ac.nz
[Pt(t-Bu-Sixantphos-κP,O,P')Cl]⁺Platinum(II)Tridentate (P,O,P)Forms from dissociation in polar solvents wgtn.ac.nz

The coordination chemistry of t-Bu-Sixantphos with zero-valent platinum and palladium precursors shows distinct reactivity. For platinum, stable ethylene (B1197577) complexes of the type [Pt(t-Bu-Sixantphos)(C₂H₄)] have been synthesized. wgtn.ac.nz However, reactions with precursors like tris(norbornene)platinum(0), [Pt(nb)₃], yield a mixture of the two-coordinate [Pt(t-Bu-Sixantphos)] and three-coordinate [Pt(t-Bu-Sixantphos)(nb)] complexes. wgtn.ac.nz

In contrast, analogous reactions with palladium(0) precursors such as tris(norbornene)palladium(0), [Pd(nb)₃], consistently produce both the two-coordinate [Pd(t-Bu-Sixantphos)] and three-coordinate [Pd(t-Bu-Sixantphos)(nb)] complexes. wgtn.ac.nz The isolation of stable, two-coordinate [M(diphosphine)] complexes is relatively uncommon and highlights the ability of the bulky this compound ligand to stabilize low-coordinate metal centers. wgtn.ac.nz

Table 2: Palladium(0) and Platinum(0) Complexes of a this compound Derivative (t-Bu-Sixantphos)

Complex FormulaMetalPrecursorNoteReference
[Pt(t-Bu-Sixantphos)(C₂H₄)]Platinum(0)-Stable ethylene complex wgtn.ac.nz
[Pt(t-Bu-Sixantphos)] and [Pt(t-Bu-Sixantphos)(nb)]Platinum(0)[Pt(nb)₃]Forms as a mixture wgtn.ac.nz
[Pd(t-Bu-Sixantphos)] and [Pd(t-Bu-Sixantphos)(nb)]Palladium(0)[Pd(nb)₃]Forms as a mixture wgtn.ac.nz

The this compound ligand framework is well-suited for forming tridentate P,O,P pincer complexes. As mentioned previously, [M(t-Bu-Sixantphos-κP,O,P')Cl]⁺ (M = Pd, Pt) complexes are readily formed from their corresponding dichloride precursors. wgtn.ac.nz

The formation of other pincer complexes has been explored through different synthetic routes. For instance, the reaction with [Pt(C₆H₁₀)ClMe] results exclusively in the formation of the cationic methyl pincer complex, [Pt(t-Bu-Sixantphos-κP,O,P')Me]⁺. wgtn.ac.nz In this reaction, the strong trans influence of the methyl group facilitates the displacement of the chloride ligand, promoting the coordination of the backbone's oxygen atom to the platinum center. wgtn.ac.nz

Further studies using DFT calculations and NMR spectroscopy have elucidated the electronic properties of these pincer complexes. The ¹J(Pt-C) coupling constants for the methyl carbons in the [Pt(t-Bu-xantphos-κP,O,P')Me]⁺ series indicate that the trans influence of the oxygen donor atom is weakest in the this compound derivative compared to its carbon-bridged (Xantphos) and sulfur-bridged (Thixantphos) analogues. wgtn.ac.nz This trend is reported as t-Bu-sixantphos < t-Bu-thixantphos < t-Bu-xantphos. wgtn.ac.nz

Coordination Behavior with Group 11 Metals (e.g., Copper, Silver)

The coordination of this compound derivatives with Group 11 metals has also been investigated. Silver(I) complexes with t-Bu-Sixantphos have been synthesized, yielding species such as [Ag(t-Bu-Sixantphos)Cl] and [Ag(t-Bu-Sixantphos)]BF₄. wgtn.ac.nz A significant finding is that, in contrast to analogous complexes with phenyl-substituted phosphines which often form dimeric or polymeric structures, all the silver complexes with the bulky t-Bu-Sixantphos ligand were found to be monomeric. wgtn.ac.nz This highlights the role of the ligand's steric bulk in preventing intermolecular association.

While specific studies on copper(I) complexes of this compound are less detailed, the broader Xantphos family of ligands typically forms four-coordinate complexes with copper(I), often adopting a tetrahedral geometry. researchgate.net

Table 3: Group 11 Metal Complexes of a this compound Derivative (t-Bu-Sixantphos)

Complex FormulaMetalKey Structural FeatureReference
[Ag(t-Bu-Sixantphos)Cl]Silver(I)Monomeric wgtn.ac.nz
[Ag(t-Bu-Sixantphos)]BF₄Silver(I)Monomeric wgtn.ac.nz

Influence of this compound Ligand Architecture on Coordination Environment

Steric Impact of Substituents on this compound Coordination Sphere

Replacing the standard phenyl groups with bulkier tert-butyl groups on the phosphorus atoms significantly increases the steric demand of the ligand. wgtn.ac.nz This increase in steric bulk leads to a larger "natural bite angle," which is the preferred P-M-P angle for the ligand. DFT calculations have quantified this effect, showing a considerable increase in the calculated natural bite angle for the t-Bu-substituted xantphos-type ligands compared to their phenyl-substituted counterparts. wgtn.ac.nz The greater steric hindrance of the tert-butyl groups is a determining factor in the preference for trans-coordination in square-planar Pd(II) and Pt(II) complexes and the formation of monomeric silver(I) complexes. wgtn.ac.nzacs.org

Table 4: Calculated Natural Bite Angles of Phenyl vs. tert-Butyl Substituted Xantphos-type Ligands

Ligand Type (Backbone)P-SubstituentCalculated Natural Bite Angle (°)Reference
Ph-Xantphos type (incl. SiMe₂ bridge)Phenyl111.89 – 114.18 wgtn.ac.nz
t-Bu-Xantphos type (incl. SiMe₂ bridge)tert-Butyl126.80 – 127.56 wgtn.ac.nz

Electronic Modulation of Metal Centers by this compound

The electronic properties of phosphine ligands are crucial in modifying the reactivity and stability of metal complexes. These properties are primarily understood through the ligand's ability to act as a σ-donor (donating its lone pair of electrons to the metal) and a π-acceptor (accepting electron density from the metal's d-orbitals into the ligand's empty orbitals). The balance of these effects dictates the electron density at the metal center, which in turn influences catalytic activity and reaction mechanisms.

This compound, a member of the Xantphos family of ligands, is recognized as a strong electron-donating ligand. The electronic nature of this compound and its derivatives can be quantitatively assessed and compared using experimental and computational methods. A primary experimental technique involves infrared (IR) spectroscopy of metal carbonyl complexes, which serves as a sensitive probe for the electronic environment of the metal center. researchgate.net

A key parameter derived from such studies is the Tolman Electronic Parameter (TEP). The TEP is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃], where L is the phosphine ligand. wikipedia.org The underlying principle is that stronger electron-donating ligands increase the electron density on the metal. This increased electron density enhances the metal-to-carbonyl π-backbonding, where the metal donates electrons into the π* antibonding orbitals of the carbon monoxide (CO) ligand. libretexts.org This interaction strengthens the Metal-Carbon bond but weakens the Carbon-Oxygen bond, resulting in a lower ν(CO) stretching frequency in the IR spectrum. wikipedia.org Therefore, a lower TEP value signifies a more electron-donating (more basic) ligand. wikipedia.org

Research on ligands analogous to this compound, such as those with tert-butyl substituents on the phosphorus atoms (t-Bu-xantphos), indicates high basicity. wgtn.ac.nz Studies using phosphine selenides, another method to probe ligand electronics, show ¹J PSe coupling constants that place these ligands' basicity between that of PPh₂Me and the very strong donor PMe₃. wgtn.ac.nz This positions the this compound family as potent σ-donors.

The strong donating character of this compound significantly modulates the electronic environment of the coordinated metal center. By increasing the electron density on the metal, this compound can stabilize higher oxidation states and influence the kinetics and thermodynamics of fundamental steps in catalytic cycles, such as oxidative addition and reductive elimination. For instance, in rhodium complexes, the electronic nature of the phosphine ligand can affect the rates of C-H and C-S bond activation. acs.org

Table 1: Tolman Electronic Parameter (TEP) for Selected Phosphine Ligands
Ligand (L)TEP (ν(CO) in cm⁻¹)Relative Donor Strength
P(t-Bu)₃ (Tri-tert-butylphosphine)2056.1Very Strong Donor
PMe₃ (Trimethylphosphine)2064.1Strong Donor
PPh₃ (Triphenylphosphine)2068.9Moderate Donor
P(OEt)₃ (Triethyl phosphite)2076.3Weak Donor / Strong π-acceptor
P(C₆F₅)₃ (Tris(pentafluorophenyl)phosphine)2090.9Very Weak Donor / Very Strong π-acceptor

Data sourced from Tolman's original work and subsequent studies. The TEP is the A1 ν(CO) frequency from Ni(CO)₃L complexes in CH₂Cl₂. wikipedia.org

The increased electron density on a metal center coordinated to this compound also has a profound effect on other coordinated ligands. In metal carbonyl complexes, for example, the stronger back-donation induced by this compound leads to observable changes in the CO stretching frequencies. This is illustrated in the conceptual data below, which shows how ν(CO) shifts in a hypothetical Rhodium dicarbonyl complex as the ancillary phosphine ligand is varied.

Table 2: Representative IR Stretching Frequencies (ν(CO)) in [Rh(L₂)(CO)₂Cl] Complexes
Ligand (L₂)Typical ν(CO) Range (cm⁻¹)Inferred Electronic Effect
Ligand with strong π-acceptor properties~2110, 2050Less electron-rich Rh center, less back-bonding
Triphenylphosphine (PPh₃)~2080, 2005Moderately electron-rich Rh center
This compound (or analogous strong donor)~2070, 1990Highly electron-rich Rh center, strong back-bonding

These are representative values intended for illustrative purposes to show the trend of decreasing ν(CO) with increasing ligand donor strength. Actual values vary with the specific complex and solvent.

Catalytic Reactivity of Sixantphos Based Catalysts

Hydroformylation Catalysis Mediated by Sixantphos Complexes

Hydroformylation is a key industrial process for the synthesis of aldehydes from olefins. This compound has been employed as a ligand in hydroformylation catalyzed by transition metals like rhodium and platinum, influencing the reaction's efficiency and the selectivity towards linear or branched aldehyde products.

Rhodium-Catalyzed Hydroformylation using this compound: Regioselectivity and Reaction Kinetics

Rhodium catalysts modified with bidentate ligands like this compound are known for their ability to achieve high n-regio- and stereoselectivity in hydroformylation. wiley-vch.de The regioselectivity, which dictates the preference for the linear (n-) or branched (iso-) aldehyde product, is significantly influenced by the ligand. researchgate.net Studies have shown that increasing the bite angle of xanthene-like diphosphine ligands, including this compound, leads to increased regioselectivity for the linear aldehyde product in the hydroformylation of 1-octene (B94956). acs.orguva.nl For instance, in the hydroformylation of 1-octene at 40 °C, increasing the bite angle of xanthene-type ligands resulted in a regular increase in regioselectivity, with Xantphos (B1684198) (a related ligand with a larger bite angle) achieving up to 98.3% n-aldehyde. acs.orguva.nl

Kinetic studies provide insights into the reaction mechanism and the role of the ligand. While a complete understanding of the kinetics in this compound-based rhodium hydroformylation requires specific studies, general rhodium-catalyzed hydroformylation kinetics indicate that the regioselectivity is determined at the olefin insertion step. researchgate.net The bite angle of the diphosphine ligand affects the selectivity during the steps of alkene coordination and hydride migration. researchgate.net

Platinum-Catalyzed Hydroformylation with this compound Ligands

Platinum catalysts, often in combination with tin chlorides (Pt/Sn), have also been utilized for hydroformylation. rsc.org this compound has been investigated as a ligand in Pt/Sn-catalyzed hydroformylation. wiley-vch.dersc.org For example, a Pt/Sn–this compound catalyst showed high regioselectivity for the terminal aldehyde in the reaction of methyl 2-pentenoate. wiley-vch.de In the hydroformylation of internal octenes, a [Pt(this compound)Cl₂] system with SnCl₂ demonstrated selective tandem isomerization/hydroformylation towards n-nonanal. rsc.orgrsc.org In situ spectroscopic studies of the [Pt(this compound)Cl₂] system revealed the rapid formation of a Pt–stannate complex and a Pt–CO species under syngas. rsc.orgrsc.org

Correlations between this compound Natural Bite Angle and Hydroformylation Performance

The natural bite angle of a diphosphine ligand, defined as the preferred P-M-P angle in a metal complex, is a crucial parameter influencing catalytic performance. cmu.edupsu.edu For xanthene-type ligands like this compound, the bite angle can be tuned by modifying the backbone structure. acs.orguva.nl Studies on rhodium-catalyzed hydroformylation with xanthene-type ligands, including this compound, have shown a correlation between increasing natural bite angle and increased activity and selectivity for linear aldehyde formation. acs.orgresearchgate.netuva.nl While calculated natural bite angles suggest a range for these ligands, the actual bite angles in crystal structures of rhodium complexes can be similar despite differences in calculated values. researchgate.net The bite angle primarily impacts selectivity during alkene coordination and hydride migration steps in the catalytic cycle. researchgate.net

Hydrogenation Reactions Catalyzed by this compound-Metal Systems

Hydrogenation, the addition of hydrogen to unsaturated substrates, is another important catalytic reaction where this compound has found application, particularly with rhenium.

Rhenium-Sixantphos Catalysts in Olefin Hydrogenation

Rhenium complexes featuring large-bite-angle diphosphine ligands, such as this compound, have shown high catalytic activity in the hydrogenation of monosubstituted olefins. acs.orguzh.chnih.gov Specifically, ortho-metalated stereoisomers of [ReBr(η²-C₂H₄)(NO)(η³-o-C₆H₄–this compound)] (8e(up) and 8e(down)) exhibited high turnover frequencies (TOFs) ranging from 22 to 4870 h⁻¹ and turnover numbers (TONs) up to 24000 in the hydrogenation of monosubstituted olefins. acs.orguzh.chnih.gov Kinetic experiments with these rhenium-Sixantphos catalysts indicated that the reaction rate is first order in catalyst and hydrogen concentration and zeroth order in olefin concentration. acs.orguzh.chnih.gov Mechanistic studies suggest an Osborn-type catalytic cycle involving olefin coordination before hydrogen addition. acs.orguzh.chnih.gov

Substrate Scope and Functional Group Tolerance in this compound-Catalyzed Hydrogenation

Rhenium-Sixantphos catalysts, particularly the ortho-metalated isomers 8e(down) and 8e(up), have demonstrated remarkable functional group tolerance and catalyst stability in olefin hydrogenation. acs.orguzh.chnih.gov While specific detailed data on the substrate scope for this compound-rhenium catalysts is primarily focused on monosubstituted olefins in the provided sources, the reported functional group tolerance suggests their potential for hydrogenating olefins in the presence of various other functionalities. acs.orguzh.chnih.gov General trends in hydrogenation catalysis indicate that functional group tolerance can vary significantly depending on the metal, ligand, and reaction conditions. google.comresearchgate.netwisc.edu

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot found in search results
Xantphos636044 nih.gov
DPEphosNot found in search results
ThixantphosNot found in search results
DBFphosNot found in search results
BISBINot found in search results
dppeNot found in search results
dpppNot found in search results
dppfNot found in search results
homoxantphosNot found in search results
diprpfcNot found in search results
dppfcNot found in search results

Data Tables

Based on the search results, a data table summarizing the catalytic performance of different xanthene-type ligands, including this compound, in rhodium-catalyzed hydroformylation of 1-octene can be presented:

LigandNatural Bite Angle (deg)Temperature (°C)n-aldehyde selectivity (%)TOF (mol (mol Rh)⁻¹ h⁻¹)
This compound108.7 core.ac.uk40High (relative) uva.nlIncreased at 80°C uva.nl
Thixantphos110 cmu.edu40Higher than this compound uva.nlIncreased at 80°C uva.nl
Xantphos111.7 core.ac.uk / 110-111 researchgate.netcmu.edu40Up to 98.3 acs.orguva.nl800 at 80°C acs.org
DPEphos102 cmu.edu-Lower than this compound cmu.edu-
BISBI-40Lower than this compound uva.nl-

Note: Specific numerical selectivity and TOF values for this compound at 40°C were not explicitly provided in the snippets, but it was indicated to be lower than Thixantphos and Xantphos at this temperature, with a significant increase in TOF at 80°C. uva.nl

A data table for Rhenium-Sixantphos catalyzed olefin hydrogenation can be presented based on the provided TOF and TON ranges:

CatalystSubstrateTOF (h⁻¹)TONNotes
[ReBrH(η²-C₂H₄)(NO)(η³-o-C₆H₄–this compound)] (8e)Monosubstituted olefins22 - 4870Up to 24000High activity, functional group tolerance, stability

Carbonylation and Related C-C Bond Forming Reactions

Carbonylation reactions, which involve the incorporation of a carbonyl group into a molecule, and related C-C bond forming processes are crucial in organic synthesis. This compound ligands have been investigated in several such transformations, often demonstrating distinct reactivity compared to other phosphine (B1218219) ligands.

This compound in Alkoxycarbonylation Processes

Alkoxycarbonylation, a type of carbonylation reaction, involves the addition of an alkoxycarbonyl group (—COOR) to a substrate, typically an alkene or alkyne. Palladium complexes are commonly employed catalysts for these transformations. Studies have explored the use of this compound in palladium-catalyzed alkoxycarbonylation of olefins. While palladium-phosphine complexes are generally considered effective catalysts for alkoxycarbonylation, offering high activity and selectivity under mild conditions, the performance can be highly dependent on the specific ligand employed. researchgate.net

In some photoinduced copper-catalyzed alkoxycarbonylation reactions of alkyl fluorides, this compound showed moderate catalytic activity, yielding 20%, compared to Xantphos which gave a 95% yield. rsc.org This suggests that while this compound can be active, its performance in alkoxycarbonylation can vary significantly depending on the metal center and specific reaction conditions.

Borocarbonylative Coupling with this compound Ligands

Borocarbonylative coupling is a reaction that simultaneously forms a C-C bond and incorporates a boryl group and a carbonyl group into a molecule. This transformation provides access to valuable organoboron compounds. Copper-catalyzed borocarbonylative coupling of unactivated alkenes with alkyl halides for the synthesis of β-boryl ketones has been reported. researchgate.net In the context of copper-catalyzed synthesis of stereodefined cyclopropyl (B3062369) bis(boronates) from alkenes with CO, this compound (L2) was identified as one of the best ligands, alongside Xantphos (L1). dicp.ac.cn Other tested Xantphos-type and chelating ligands were less effective. dicp.ac.cn The reaction using this compound was reported to be clean, with the mono-borylated cyclopropane (B1198618) being the only detected byproduct during optimization. dicp.ac.cn

However, in a different copper-catalyzed carbonylative boroamidation of olefins to synthesize β-boryl amides, this compound, along with other Xantphos-type ligands, showed no positive effect on the reaction outcome, while Xantphos exclusively promoted the transformation. chinesechemsoc.org, chinesechemsoc.org This highlights the sensitivity of catalytic outcomes to subtle ligand variations and reaction conditions.

Hydrocyanation Catalysis with this compound

Hydrocyanation is the addition of hydrogen cyanide (HCN) to an unsaturated substrate, typically an alkene or alkyne. Nickel catalysts are widely used in industrial hydrocyanation processes, such as the hydrocyanation of butadiene to adiponitrile. uu.nl

This compound has been investigated as a ligand in nickel-catalyzed hydrocyanation, particularly of styrene (B11656). Due to their large natural bite angles, Xantphos-type ligands, including this compound, are capable of stabilizing tetrahedral geometries around the metal center, which is important for the catalytic cycle in nickel-catalyzed hydrocyanation. homkat.nl Studies have shown that this compound can induce very high conversion and selectivity in the hydrocyanation of styrene. kranenburg.cc The optimal bite angle for this reaction was found to be 105-106°, with this compound having a natural bite angle (βn) of 105°. kranenburg.cc Deviations from this optimal angle, either slightly larger (e.g., Xantphos, βn = 109°) or smaller (e.g., DPEphos, βn = 101°), resulted in a significant drop in activity. kranenburg.cc Effective nickel-phosphine catalyzed hydrocyanation can be achieved when the phosphines support a tetrahedral geometry, enhancing the reductive elimination step. kranenburg.cc

This compound and Thixantphos, with their large bite angles based on a rigid xanthene backbone, have been shown to enhance Ni(0)-catalyst performance in hydrocyanation. uu.nl It is proposed that these ligands improve the reductive elimination of the product and stabilize the active Ni-species, while suppressing the formation of inactive dicyano Ni(II)-complexes. uu.nl

Allylic Alkylation Reactions Utilizing this compound-Metal Complexes

Allylic alkylation is a versatile reaction for forming C-C bonds at the allylic position of an alkene. Palladium complexes are frequently used as catalysts for this transformation. The bite angle of bidentate phosphine ligands has a pronounced influence on the regioselectivity and stereoselectivity of allylic alkylation reactions. researchgate.net, cmu.edu

Studies on the palladium-catalyzed allylic alkylation of (E)- and (Z)-pent-2-enyl acetate (B1210297) have shown the effect of the ligand's bite angle on regioselectivity. uva.nl, researchgate.net For substrates with an (E) conformation of the double bond, a larger bite angle of the ligand resulted in an increase in regioselectivity towards the linear (E) product. uva.nl, researchgate.net this compound, with its large bite angle, led to regioselectivity of over 98% for the linear product with (E) substrates. uva.nl, researchgate.net

Interestingly, for (Z) substrates, a larger bite angle of the ligand, including this compound, led to an increased regioselectivity for the branched product, up to 47.5% for this compound. uva.nl, researchgate.net The observed regioselectivities are rationalized in terms of competition between syn-anti isomerization and alkylation, as well as a combination of steric and electronic effects in the transition state. uva.nl, researchgate.net

Table 1: Regioselectivity in Palladium-Catalyzed Allylic Alkylation with this compound

SubstrateLigandLinear Product (%)Branched Product (%)
(E)-pent-2-enyl acetateThis compound>98<2
(Z)-pent-2-enyl acetateThis compound~52.5~47.5

Emerging Catalytic Transformations Involving this compound

Beyond the well-established reactions, this compound is being explored in various emerging catalytic transformations. Its unique structural properties and ability to stabilize specific metal geometries make it a valuable ligand for developing new catalytic processes.

This compound has been utilized in rhenium-catalyzed hydrogenation of monosubstituted olefins. acs.org Complexes based on [ReBrH(NO)(labile ligand)(large-bite-angle diphosphine)], including those with this compound, have shown high catalytic activity in these hydrogenations, with high turnover frequencies (TOFs) and turnover numbers (TONs). acs.org The variation of the bidentate ligand, particularly the large bite angle, was demonstrated to have a crucial influence on the catalytic performance and reactivity of these rhenium complexes. acs.org

This compound has also been investigated in the context of ruthenium-catalyzed reactions. While some ruthenium complexes with Xantphos-type ligands have shown catalytic activity in transformations like the direct amination of cyclohexanol (B46403) colab.ws, researchgate.net, the specific role and performance of this compound in a wide range of emerging ruthenium-catalyzed reactions are areas of ongoing research.

The ligand's influence on metal coordination and catalytic outcomes continues to be explored in diverse reactions, highlighting its potential in the development of novel synthetic methodologies.

Mechanistic Elucidation and Computational Analysis of Sixantphos Systems

Computational Chemistry Approaches to Sixantphos Ligand and Complex Behavior

Computational chemistry plays a vital role in providing insights into the electronic structure, stability, and reactivity of this compound ligands and their corresponding metal complexes. These methods allow for the prediction of reaction pathways, the determination of key geometric parameters like bite angles, and the establishment of design principles for improved catalytic performance.

Density Functional Theory (DFT) for Reaction Mechanism Prediction in this compound Catalysis

Density Functional Theory (DFT) is a powerful computational tool widely employed to investigate the mechanisms of reactions catalyzed by transition metal complexes bearing this compound ligands. DFT calculations can map out potential energy surfaces, identify transition states, and determine activation energies for various steps in a catalytic cycle. This provides detailed information about the feasibility and relative rates of different reaction pathways. Studies have utilized DFT to predict reaction mechanisms in this compound catalysis, offering insights into oxidative addition, migratory insertion, and reductive elimination steps, which are common in many catalytic transformations fishersci.comnih.govnih.govereztech.comnih.govuni.lunih.gov. These computational studies help in understanding why this compound ligands promote specific reaction pathways and selectivities.

Computational Determination and Influence of this compound Natural Bite Angles

The natural bite angle is a key parameter for diphosphine ligands, describing the preferred P-M-P angle when coordinated to a metal center. Computational methods are frequently used to determine the natural bite angles of this compound ligands and their influence on catalytic activity and selectivity fishersci.com. The rigid xanthene backbone of this compound imposes a relatively wide bite angle, which can significantly impact the stability and reactivity of the resulting metal complexes. Computational studies correlate variations in the xanthene substituents with changes in the bite angle and explore how these structural modifications affect catalytic performance by influencing coordination geometry and access to the metal center fishersci.com.

Quantum Chemical Studies on this compound Catalyst Design Principles

Quantum chemical studies extend beyond simple mechanism prediction and bite angle calculations to establish fundamental design principles for this compound catalysts. These studies can investigate the electronic properties of the ligand, such as the electron density distribution and frontier molecular orbitals, and how they influence the interaction with the metal center and substrates. By understanding these electronic and steric factors through quantum chemistry, researchers can rationally design modified this compound ligands with tailored properties for specific catalytic applications, aiming to improve activity, selectivity, and stability.

Kinetic Studies and Rate Law Determination for this compound-Catalyzed Reactions

Kinetic studies provide experimental data on the rates of this compound-catalyzed reactions under varying conditions, such as reactant concentrations, catalyst loading, and temperature. By analyzing how the reaction rate changes with these parameters, researchers can determine the rate law, which describes the relationship between the rate and the concentrations of the species involved in the rate-determining step. nih.govnih.govereztech.comuni.lu. Kinetic data, often combined with computational studies, helps to validate proposed mechanisms and identify the turnover-limiting steps in the catalytic cycle nih.govnih.govereztech.comuni.lu. This information is vital for optimizing reaction conditions and improving catalyst efficiency.

Spectroscopic Characterization of Catalytic Intermediates in this compound Systems

Spectroscopic techniques are indispensable for the experimental characterization of transient intermediates formed during this compound-catalyzed reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can provide structural information about catalytic species, including metal-ligand complexes and intermediates involved in bond activation and formation nih.gov. By identifying and characterizing these intermediates, experimentalists can gain direct evidence to support or refute proposed reaction mechanisms derived from computational studies and kinetic analyses nih.gov. The combination of spectroscopic data with computational predictions offers a powerful approach to fully elucidate the complex reaction pathways in this compound catalysis.

Advanced Characterization Techniques and Methodologies in Sixantphos Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sixantphos Ligand and Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing both the this compound ligand itself and its metal complexes in solution. researchgate.netrsc.orgwikipedia.orglibretexts.org NMR provides detailed information about the local electronic environment of specific nuclei, allowing for the confirmation of molecular structure, identification of different species in solution, and investigation of molecular dynamics. magritek.com

¹H, ¹³C, ³¹P NMR for Structural Assignment

Routine one-dimensional NMR experiments, particularly ¹H, ¹³C, and ³¹P NMR, are fundamental for the structural assignment of this compound and its complexes. researchgate.netrsc.orgwikipedia.org

¹H NMR spectroscopy is used to identify and assign the various proton environments within the this compound ligand and its complexes. The chemical shifts, splitting patterns, and integration of signals provide information about the different types of protons and their connectivity. For instance, the ¹H NMR spectrum of [(this compound)PdCH₃]⁺ [CF₃SO₃]⁻ shows signals corresponding to the phenyl protons, the palladium-bound methyl protons, and the methyl protons on the silicon atom. rsc.org

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. ¹³C NMR spectra, often acquired with ¹H decoupling, show signals for each unique carbon environment. Coupling to phosphorus nuclei (³¹P) can also be observed, providing further structural constraints. ¹³C NMR data for (this compound)Pd(4-C₆H₄CN)Br show characteristic shifts for the phenyl carbons, the cyanide carbon, the silicon-bound methyl carbons, and the quaternary carbon in the xanthene backbone. rsc.org

³¹P NMR spectroscopy is particularly useful for phosphine (B1218219) ligands like this compound, as phosphorus is a spin-½ nucleus and the ³¹P nucleus is 100% naturally abundant. magritek.com The ³¹P NMR spectrum provides direct information about the phosphorus centers, including their number, chemical environment, and coupling to other nuclei (such as other phosphorus nuclei or metal centers). The ³¹P NMR spectrum of [(this compound)PdCH₃]⁺ [CF₃SO₃]⁻ shows a singlet, consistent with equivalent phosphorus atoms. rsc.org For (this compound)Pd(CH₃)Cl, the ³¹P NMR spectrum at -40 °C shows two doublets, indicating two non-equivalent phosphorus atoms coupled to each other. rsc.org Analysis of ³¹P NMR spectra, including coupling constants, can help determine the coordination geometry around the metal center and the relative orientation of the phosphine groups. researchgate.net

Multi-dimensional NMR and Ligand Dynamics

Multi-dimensional NMR techniques, such as 2D NMR experiments, are employed to gain more detailed structural information and to probe the dynamic behavior of this compound ligands and their complexes in solution. libretexts.org

2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) help establish connectivity between nuclei, aiding in complex spectral assignments, particularly for larger or more complex this compound derivatives and their complexes. libretexts.org A P-P COSY spectrum can distinguish ³¹P NMR resonances and help determine coupling between different phosphorus nuclei. researchgate.net

Variable-temperature NMR studies can reveal dynamic processes occurring in solution, such as conformational changes of the ligand or fluxional behavior of the metal complex. libretexts.org The presence of dynamic processes can be observed in ¹H NMR spectra core.ac.uk, and NMR data can suggest facile dynamic processes occurring wgtn.ac.nz. Variable-temperature NMR tests can indicate dynamic properties for ligands in complexes researchgate.net.

Vibrational Spectroscopy (Infrared and Raman) for this compound Complexes

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of molecules, which can be used to characterize this compound complexes. uol.dersc.orglibretexts.org These techniques are sensitive to the presence of specific functional groups and the nature of metal-ligand bonds.

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is useful for identifying the presence of characteristic functional groups within the this compound ligand and observing shifts in vibrational frequencies upon coordination to a metal center. ekb.egmkuniversity.ac.in

Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. Raman active modes are often complementary to IR active modes, providing a more complete picture of the vibrational spectrum. mt.com Both IR and Raman spectroscopy can provide information about intra- and intermolecular vibrations. mt.com These techniques can be used to analyze the structure and composition of chemical samples. mt.com While IR is good for functional groups and solution-phase characteristics, Raman is powerful for analyzing molecular backbone structure and crystal lattice structure. mt.com IR spectroscopic data for Rh(I) xantphos (B1684198) complexes have been used to suggest the existence of conformers with different Rh-O distances in solution. researchgate.net

Mass Spectrometry in this compound Mechanistic Investigations (e.g., ESI-MS)

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a valuable technique for identifying and characterizing this compound complexes and intermediates in catalytic reactions. karger.com ESI is a soft ionization technique that produces gas-phase ions from solution with minimal fragmentation, making it suitable for analyzing relatively large and thermally labile metal complexes. wikipedia.orgnih.govlibretexts.org

ESI-MS can be used to determine the molecular weight of this compound complexes and to identify different species present in a reaction mixture. wikipedia.orgnih.govlibretexts.org The technique is highly sensitive and can detect trace intermediates, which is particularly useful for studying reaction mechanisms. uvic.ca ESI-MS can cope with mixtures that are difficult to analyze by other techniques and has a high dynamic range. uvic.ca By monitoring the evolution of different species over time, ESI-MS can provide insights into reaction pathways and the role of this compound in catalytic cycles. uvic.ca High-resolution mass spectrometry (HRMS) can confirm the identity of complexes by providing accurate mass measurements. researchgate.net

Electrochemical Methods for Redox Characterization of this compound-Metal Centers

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of metal centers in this compound complexes. rsc.org These techniques involve applying a varying potential to a solution of the complex and measuring the resulting current.

Cyclic Voltammetry can identify the oxidation and reduction potentials of the metal center, providing information about its electronic stability and accessibility of different oxidation states. researchgate.net This is important for understanding the role of the metal in redox-catalyzed reactions involving this compound ligands. science.govresearchgate.net Cyclic voltammograms of metal complexes can contain reversible and quasi-reversible reduction events, which can be assigned as metal-based redox reactions. researchgate.net Electrochemical studies can provide information about the HOMO energy level of complexes. researchgate.net

High-Throughput Screening in this compound Ligand and Catalyst Optimization

High-throughput screening (HTS) is a powerful methodology employed to rapidly evaluate large numbers of potential catalysts and reaction conditions mdpi.commpg.de. This approach accelerates the discovery and optimization process in catalysis research mpg.deunchainedlabs.com. HTS involves the parallel synthesis and testing of catalyst libraries, allowing for the systematic exploration of various parameters, including the metal center, ligand structure, solvent, temperature, and concentration unchainedlabs.comresearchgate.net.

In the context of this compound research, HTS can be utilized to identify optimal combinations of this compound-metal complexes for specific catalytic transformations. By creating libraries of catalysts featuring this compound coordinated to different metal precursors (e.g., palladium, rhodium, platinum, ruthenium, rhenium) homkat.nlrsc.orgresearchgate.netacs.org, researchers can quickly assess their activity, selectivity, and efficiency under various reaction conditions.

HTS workflows typically involve experimental design to define the parameter space, high-throughput synthesis of catalyst libraries, and rapid analytical techniques for evaluating the reaction outcomes mdpi.com. Analytical methods compatible with HTS for catalyst screening include techniques that can quickly quantify products or monitor reaction progress in parallel, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and spectroscopic methods mpg.deunchainedlabs.com.

The application of HTS to this compound-based catalysis allows for the efficient identification of promising catalyst systems and the fine-tuning of reaction parameters to achieve desired performance metrics like conversion, yield, and stereoselectivity. This is particularly valuable given the subtle influence of ligand structure, such as the bite angle, on catalytic outcomes uva.nlhomkat.nl.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Metal Quantification in Immobilized this compound Catalysts

When this compound-metal complexes are immobilized on solid supports to create heterogeneous catalysts, quantifying the amount of metal loaded onto the support is crucial for characterizing the catalyst and evaluating its performance nih.govresearchgate.net. Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a widely used analytical technique for the quantitative determination of metal concentrations in various matrices, including solid catalysts researchgate.netmdpi.com.

ICP-OES involves introducing a liquid sample into an inductively coupled plasma, which excites the metal atoms, causing them to emit light at characteristic wavelengths mdpi.com. The intensity of the emitted light is proportional to the concentration of the metal in the sample. To analyze immobilized this compound catalysts using ICP-OES, the metal must first be extracted from the solid support, typically through acid digestion procedures nih.govmdpi.com.

For immobilized this compound catalysts, ICP-OES can provide precise measurements of the metal loading (e.g., mmol of metal per gram of support) mdpi.com. This information is essential for determining the true activity of the catalyst (expressed as turnover frequency, TOF) and understanding potential metal leaching during catalytic reactions researchgate.net. Studies on immobilized Xantphos-type catalysts have utilized ICP-OES (or the related ICP-AES) to confirm the presence and quantify the amount of metals like rhodium on silica (B1680970) supports and to assess metal leaching into the reaction mixture researchgate.netmdpi.com.

The data obtained from ICP-OES analyses are critical for optimizing the immobilization procedure, ensuring consistent catalyst preparation, and evaluating the stability and reusability of the heterogeneous this compound catalyst. For example, ICP analysis can reveal the percentage of immobilized ligand that is complexed with the metal center mdpi.com.

While specific detailed research findings using ICP-OES directly on immobilized this compound catalysts were not extensively detailed in the search results, the technique is standard for metal quantification in immobilized catalyst systems based on related Xantphos ligands researchgate.netmdpi.com. The general application involves digesting the solid catalyst and analyzing the resulting solution to determine the metal content.

For instance, in studies involving immobilized Xantphos ligands, ICP-OES analysis has been used to determine the amount of rhodium immobilized on magnetic nanoparticles, allowing for the calculation of the metal complex loading mdpi.com. This demonstrates the applicability of ICP-OES for quantifying metals in immobilized systems utilizing Xantphos-type ligands, including this compound.

Example Data Table (Illustrative - based on general ICP-OES application to immobilized catalysts):

Immobilized Catalyst SampleSupport MaterialMetalTheoretical Metal Loading (wt%)Measured Metal Loading (wt%) (ICP-OES)
Immobilized this compound-Metal ASilicaMetal A2.01.85
Immobilized this compound-Metal BPolymer ResinMetal B1.51.42
Immobilized this compound-Metal CMetal OxideMetal C3.02.91

Example Data Table (Illustrative - based on metal leaching studies using ICP-OES):

Immobilized Catalyst SampleReaction Time (h)Metal Concentration in Solution (ppm) (ICP-OES)
Immobilized this compound-Metal A1Below Detection Limit
Immobilized this compound-Metal A5Below Detection Limit
Immobilized this compound-Metal A24Below Detection Limit

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Sixantphos-metal complexes, and what characterization methods are essential for confirming their structural integrity?

  • Methodological Answer : this compound-platinum complexes can be synthesized via ligand substitution reactions. For example, (this compound)PtCl₂ reacts with silver triflate in dichloromethane, followed by the addition of a secondary ligand (e.g., 2-(diphenylphosphino)pyridine). Recrystallization using CH₂Cl₂/pentane yields high-purity products. Characterization requires multinuclear NMR (¹H, ³¹P) to confirm ligand coordination, elemental analysis for stoichiometric validation, and X-ray diffraction for crystallographic verification .

Q. In which catalytic reactions has this compound demonstrated significant activity, and what are the typical experimental conditions employed?

  • Methodological Answer : this compound is primarily used in homogeneous catalysis, such as Ni-catalyzed isomerization of 2M3BN to 3PN. Key conditions include a Ni:L:substrate ratio of 1:1.1:2050, 0.9 mM Ni concentration, and toluene solvent at 110°C. Reaction progress is monitored via GC or NMR to track conversion rates and selectivity (typically >90% for 3PN) . It also shows utility in Pt-catalyzed hydroformylation of olefins, as evidenced by patent literature .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying reaction conditions?

  • Methodological Answer : Purity is assessed via elemental analysis and HPLC, while stability under thermal or oxidative conditions is evaluated using TGA and cyclic voltammetry. For catalytic applications, in situ FTIR or Raman spectroscopy can monitor ligand degradation during reactions. Recrystallization (e.g., CH₂Cl₂/pentane) is recommended to isolate stable crystalline forms .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported catalytic activities of this compound compared to other bidentate phosphine ligands?

  • Methodological Answer : Contradictions often arise from variations in ligand ratios, solvent polarity, or temperature. To address this, conduct comparative studies under standardized conditions (e.g., fixed Ni:L ratio, identical substrates). For example, this compound exhibits lower turnover frequency (TOF = 880 h⁻¹) than Triptycene-PPh₂ but outperforms BIPPP. Use kinetic profiling (time vs. conversion plots) and DFT calculations to correlate ligand steric/electronic properties with activity .

Q. What computational modeling approaches are recommended to elucidate the electronic and steric effects of this compound in catalytic cycles?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model the ligand’s coordination geometry and electron-donating capacity. Focus on optimizing transition states in catalytic cycles (e.g., Ni-mediated isomerization) to identify rate-limiting steps. Pair computational data with experimental kinetics (e.g., Eyring plots) to validate theoretical models .

Q. How should kinetic studies be structured to accurately determine the turnover frequency and selectivity of this compound in homogeneous catalysis?

  • Methodological Answer : Use pseudo-first-order conditions with excess substrate to isolate ligand effects. Monitor initial rates via in situ spectroscopy (e.g., UV-Vis for absorbance changes). For selectivity analysis, employ GC-MS to quantify side products (e.g., 2PN vs. 3PN). Ensure reproducibility by trialling multiple catalyst batches and statistically analyzing TOF deviations (±5–10%) .

Data Contradiction Analysis

  • Example : Conflicting reports on this compound’ catalytic efficiency may stem from solvent effects (polar vs. nonpolar) or trace impurities in ligand synthesis. To mitigate, rigorously characterize ligand batches via ³¹P NMR and repeat experiments with freshly distilled solvents. Cross-reference kinetic data with structurally similar ligands (e.g., DPEphos) to identify outliers .

Key Experimental Design Considerations

  • Control Variables : Maintain consistent metal/ligand ratios, solvent purity, and reaction temperature.
  • Data Validation : Use triplicate runs and statistical tools (e.g., ANOVA) to assess significance.
  • Supplementary Materials : Archive raw kinetic data, crystallographic files, and computational inputs for peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.